molecular formula C24H23N5O3S B2484765 ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 893927-30-5

ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No.: B2484765
CAS No.: 893927-30-5
M. Wt: 461.54
InChI Key: NPSSWVMYKHMRPH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C24H23N5O3S and its molecular weight is 461.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Systems

  • Heterocyclic Synthesis via Reagents : Research on compounds like Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl counterpart showcases their utility in creating N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocycles, highlighting a methodology that could be applicable to the synthesis of the queried compound (Selič, Grdadolnik, & Stanovnik, 1997).

  • Insecticidal and Antimicrobial Heterocycles : A study demonstrates the use of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles with potential insecticidal and antimicrobial applications, suggesting a similar potential for the queried compound (Fadda et al., 2017).

  • Anticancer and Anti-5-Lipoxygenase Agents : Research into pyrazolo[3,4-d]pyrimidines derivatives reveals their potential as anticancer and anti-5-lipoxygenase agents, indicating a possible research application for compounds with a similar structure (Rahmouni et al., 2016).

  • Antimicrobial Activity of Novel Heterocycles : The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been explored for their suitability as antibacterial agents, suggesting that structurally related compounds could also possess significant antimicrobial properties (Azab, Youssef, & El‐Bordany, 2013).

Properties

IUPAC Name

ethyl 2-[[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-4-32-24(31)17-7-5-6-8-19(17)28-21(30)13-33-23-18-12-27-29(22(18)25-14-26-23)20-10-9-15(2)11-16(20)3/h5-12,14H,4,13H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSSWVMYKHMRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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